Cas no 100036-64-4 (3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a versatile aromatic aldehyde featuring a biphenyl core substituted with a trifluoromethyl group at the 3' position and a formyl group at the 4 position. The trifluoromethyl group enhances the compound's electron-withdrawing properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals and agrochemicals. Its aldehyde functionality allows for further derivatization, enabling the introduction of diverse structural motifs. The compound's stability and well-defined reactivity profile make it a reliable intermediate for constructing complex molecules, particularly in medicinal chemistry and material science applications.
3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde structure
100036-64-4 structure
Product Name:3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
CAS No:100036-64-4
MF:C14H9F3O
MW:250.215874433517
MDL:MFCD03424645
CID:181212
PubChem ID:1393343
Update Time:2025-05-20

3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboxaldehyde,3'-(trifluoromethyl)-
    • 3'-(Trifluoromethyl)biphenyl-4-carboxaldehyde
    • 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
    • 3'-TRIFLUOROMETHYL-BIPHENYL-4-CARBALDEHYDE
    • 3-Trifluoromethylbiphenyl-4-Carbaldehyde
    • 4-[3-(trifluoromethyl)phenyl]benzaldehyde
    • [1,1'-Biphenyl]-4-carboxaldehyde,3'-(trifluoromethyl)
    • 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
    • 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
    • 3'-Trifluoromethylbiphenyl-4-carbaldehyde
    • 3/'-TRIFLUOROMETHYLBIPHENYL-4-CARBALDEHYDE
    • AS-70029
    • SCHEMBL7215429
    • EN300-265788
    • DTXSID70362682
    • F9995-0538
    • AKOS000813815
    • J-000013
    • FT-0642414
    • 3?E per thousand-Trifluoromethylbiphenyl-4-carbaldehyde
    • 3'-(Trifluoromethyl)-biphenyl-4-carboxaldehyde
    • BB 0222434
    • 100036-64-4
    • MFCD03424645
    • 3'-(Trifluoromethyl)biphenyl-4-carbaldehyde
    • A800020
    • [1,1'-Biphenyl]-4-carboxaldehyde, 3'-(trifluoromethyl)-
    • WRWNNARTYPYHEC-UHFFFAOYSA-N
    • 3 inverted exclamation mark -Trifluoromethylbiphenyl-4-carbaldehyde
    • G80659
    • 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
    • MDL: MFCD03424645
    • Inchi: 1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H
    • InChI Key: WRWNNARTYPYHEC-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1C=CC(C=O)=CC=1)(F)F

Computed Properties

  • Exact Mass: 250.06100
  • Monoisotopic Mass: 250.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Flash Point: >110°(230°F)
  • PSA: 17.07000
  • LogP: 4.18490
  • Sensitiveness: Air Sensitive

3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • Safety Term:Hazard Codes XiHazard Note Irritant

3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:100036-64-4)3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
Order Number:A800020
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:35
Price ($):274.0
Email:sales@amadischem.com

Additional information on 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Professional Introduction to Compound with CAS No. 100036-64-4 and Product Name: 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

The compound with the CAS number 100036-64-4 and the product name 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of a trifluoromethyl group and a biphenyl core makes it a particularly intriguing molecule for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of compounds incorporating fluorine atoms, including the highly versatile trifluoromethyl group. This substituent is renowned for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, making it a staple in drug design. The 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde structure exemplifies this trend, as it combines the rigidity and electronic properties of the biphenyl ring with the metabolic stability provided by the trifluoromethyl moiety.

The aldehyde functional group at the 4-position of the biphenyl core further enhances the compound's utility as a synthetic intermediate. Aldehydes are well-documented in organic synthesis for their reactivity in various transformations, including condensation reactions, oxidation processes, and formation of Schiff bases. These reactions are pivotal in constructing more complex molecular architectures, which are often required for achieving desired biological activities. The specific arrangement of atoms in 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde positions it as a valuable building block for designing novel therapeutic agents.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. For instance, researchers have demonstrated that incorporating fluorine atoms can lead to improved binding affinity and selectivity when targeting biological receptors. The biphenyl scaffold, known for its stability and planarity, provides an ideal platform for such modifications. The trifluoromethyl group, in particular, has been shown to enhance lipophilicity and metabolic resistance, which are critical factors in drug development.

The compound's potential applications extend beyond pharmaceuticals into materials science. Fluorinated aromatic compounds are frequently used in the development of advanced materials due to their unique electronic properties. For example, they can be employed in organic light-emitting diodes (OLEDs), liquid crystals, and other optoelectronic devices. The structural rigidity offered by the biphenyl ring contributes to the compound's stability under various conditions, making it suitable for such high-performance applications.

In terms of synthesis, 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde can be accessed through multiple pathways. One common approach involves the Friedel-Crafts acylation of biphenyl derivatives followed by selective fluorination. Alternatively, palladium-catalyzed cross-coupling reactions can be utilized to construct the biphenyl core with high precision. These synthetic strategies highlight the compound's versatility and its suitability for large-scale production.

The chemical properties of this compound also make it an attractive candidate for exploring new chemical reactions and methodologies. For instance, its aldehyde functionality allows for further derivatization into carboxylic acids, esters, or amides through standard oxidation or esterification processes. Such transformations are fundamental in generating libraries of compounds for high-throughput screening.

From a biological perspective, preliminary studies suggest that derivatives of 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde may exhibit interesting pharmacological activities. The combination of electronic effects from the trifluoromethyl group and steric hindrance from the biphenyl ring could influence interactions with biological targets. Further investigation is warranted to uncover potential therapeutic benefits across various disease areas.

The compound's stability under storage conditions is another notable advantage. Fluorinated aromatic compounds generally exhibit enhanced resistance to degradation compared to their hydrogenated counterparts. This property is particularly beneficial for long-term storage and transportation, ensuring that researchers have access to high-quality material when needed.

As research continues to evolve, new applications for 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde are likely to emerge. The growing interest in fluorinated molecules underscores their importance in modern chemistry and underscores why this particular compound is poised to play a significant role in future advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:100036-64-4)3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
A800020
Purity:99%
Quantity:5g
Price ($):274.0
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